Although a specific synthesis route for 5-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-2-ethyl-3,4-dihydroisoquinolin-1-one is not outlined in the provided literature, several papers illustrate methodologies applicable to its synthesis. For instance, the synthesis of structurally similar biquinoline-phenylthiazole hybrids involved base-catalyzed cyclocondensation through one-pot multicomponent reactions. [] This strategy could potentially be adapted to synthesize the target compound, utilizing appropriate starting materials containing the ethyl, benzylpiperidine, and dihydroisoquinoline moieties.
While a specific mechanism of action for 5-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-2-ethyl-3,4-dihydroisoquinolin-1-one cannot be determined from the provided literature, its structural similarity to other compounds offers clues. Many of the researched compounds exhibit biological activity by interacting with specific enzymes or receptors. For example, compound 9n showed potent inhibitory activity against epidermal growth factor receptor (EGFR) and exhibited anticancer activity against specific cancer cell lines. [] Similarly, other derivatives demonstrated antimicrobial, anti-inflammatory, and antioxidant properties. [, , , , ] These findings highlight the potential for the target compound to interact with biological targets and exert pharmacological effects.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2